2-[(3-cyanopyridin-2-yl)amino]acetic acid
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Overview
Description
2-[(3-cyanopyridin-2-yl)amino]acetic acid is a derivative of glycine, an inhibitory neurotransmitter amino acid with potential anticonvulsant effects . This compound is characterized by its molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(3-cyanopyridin-2-yl)amino]acetic acid can be achieved through several methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-[(3-cyanopyridin-2-yl)amino]acetic acid undergoes various chemical reactions, including substitution and condensation reactions. The compound can react with nucleophilic reagents such as aromatic amines in boiling acetic acid to form N-arylimino-pyrano[2,3-c]pyridine derivatives . Additionally, it can participate in reactions with o-aminophenyl (diphenyl)carbinol in nitromethane in the presence of perchloric acid, followed by neutralization of the resulting salts .
Scientific Research Applications
2-[(3-cyanopyridin-2-yl)amino]acetic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has potential anticonvulsant effects due to its inhibitory neurotransmitter properties . The compound is also studied for its antiproliferative activity against certain cancer cell lines .
Mechanism of Action
The mechanism of action of 2-[(3-cyanopyridin-2-yl)amino]acetic acid involves its interaction with molecular targets and pathways related to its inhibitory neurotransmitter properties. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects . It has been shown to possess antitumor activity by inhibiting topoisomerase I and II, which are enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
2-[(3-cyanopyridin-2-yl)amino]acetic acid can be compared with other cyanoacetamide derivatives, which are also used as precursors for heterocyclic synthesis . Similar compounds include 2-(5-cyanopyridin-3-yl)acetic acid, which shares structural similarities and applications in scientific research . this compound is unique due to its specific inhibitory neurotransmitter properties and potential anticonvulsant effects .
Properties
CAS No. |
1016690-44-0 |
---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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